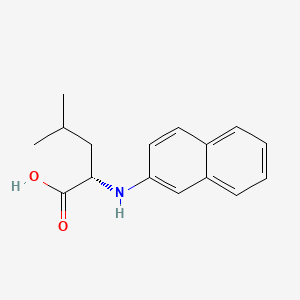
Oleanolic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleanolic Acid, also known as Oleanic Acid, is a naturally occurring pentacyclic triterpenoid related to betulinic acid . It is widely distributed in food and plants where it exists as a free acid or as an aglycone of triterpenoid saponins . It can be found in olive oil, Phytolacca americana (American pokeweed), and Syzygium spp, garlic, etc .
Synthesis Analysis
Oleanolic Acid biosynthesis starts with mevalonate to create squalene. Squalene monooxygenase in the next step oxidizes the squalene and forms an epoxide resulting in 2,3-oxidosqualene . Beta-amyrin synthase creates beta-amyrin by a ring formation cascade . After the formation of beta-amyrin, CYP716AATR2, also known as a cytochrome p450 enzyme, oxidizes carbon 28 turning it into alcohol . CYP716AATR2 converts the alcohol to aldehyde and finally to a carboxylic acid forming oleanolic acid .
Molecular Structure Analysis
Oleanolic acid binds to the αM -I domain in its extended-open form, the dominant conformation found in αM clusters . Molecular dynamics simulation revealed that oleanolic acid can increase the flexibility of the α7 helix and promote its movement away from the N-terminus .
Chemical Reactions Analysis
Oleanolic Acid has been shown to inhibit α-glucosidase activity in a mixed-type manner with an IC 50 value of 3.04±0.05 µM, and the inhibition followed a multi-phase kinetic process with a first-order reaction .
Physical And Chemical Properties Analysis
Oleanolic Acid is almost insoluble in water due to its hydrophobic nature . This has led to a number of approaches to enhance its biopharmaceutical properties .
Wirkmechanismus
Oleanolic Acid has been found to have potential therapeutic effects on different diseases and their symptoms . It has been suggested that Oleanolic Acid might function as an allosteric agonist inducing clustering of αM on macrophages by shifting the balance from the closed to the extended-open conformation .
Zukünftige Richtungen
There has been a surge of interest in the therapeutic potential of Oleanolic Acid in the prevention and management of chronic diseases . There are recent advances in the design and synthesis of chemical derivatives of Oleanolic Acid to enhance its solubility, bioavailability, and potency . Some of these derivatives have also been therapeutic candidates in a number of clinical trials .
Eigenschaften
CAS-Nummer |
946530-77-4 |
|---|---|
Produktname |
Oleanolic Acid-d3 |
Molekularformel |
C30H48O3 |
Molekulargewicht |
459.729 |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D |
InChI-Schlüssel |
MIJYXULNPSFWEK-MNSGBSGKSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Synonyme |
(3β)- 3-Hydroxyolean-12-en-28-oic-2,2,3-d3 Acid; (3β)-3-hydroxyolean-12-en-28-oic Acid-d3; (+)-Oleanolic Acid-d3; 3β-Hydroxyolean-12-en-28-oic Αcid-d3; Astrantiagenin C-d3; Caryophyllin-d3; Giganteumgenin C-d3; Gledigenin 1-d3; NSC 114945-d3; Oleonol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



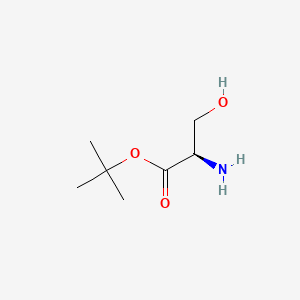
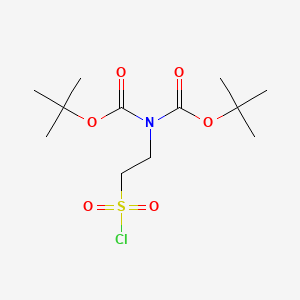

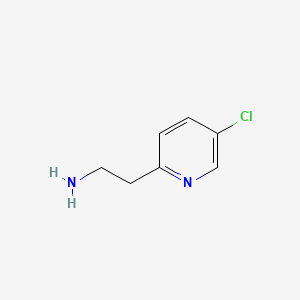
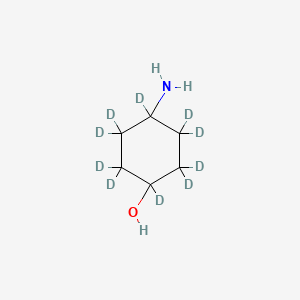
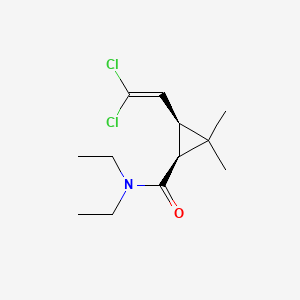
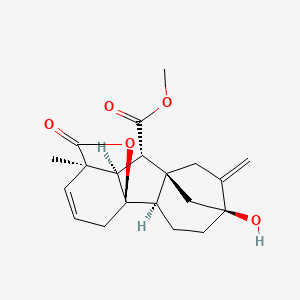
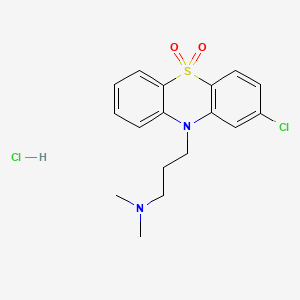

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)


